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molecular formula C7H11NO2 B8512661 5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one

5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one

Cat. No. B8512661
M. Wt: 141.17 g/mol
InChI Key: JIYWBCGWFWAIGY-UHFFFAOYSA-N
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Patent
US07081531B2

Procedure details

To a solution of 5-hydroxy-2-aza-bicyclo[2.2.2]octan-3-one (2.6 g, 18 mmol) in 60 ml of anhydrous THF was added 55 ml of LAH (1.0 M in THF). After the mixture was refluxed under N2 for 24 h, it was cooled to rt and quenched with 2 ml of water, followed by 2 ml of 15% NaOH and 6 ml of water. The suspension was then stirred with MgSO4 and filtered. The filtrate was acidified with 1.0 M of HCl in ether and then concentrated to afford 3.2 g of 2-aza-bicyclo[2.2.2]octan-5-ol as the HCl salt.
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH:6]2[CH2:8][CH2:9][CH:3]1[C:4](=O)[NH:5]2.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH:6]12[CH2:8][CH2:9][CH:3]([CH:2]([OH:1])[CH2:7]1)[CH2:4][NH:5]2 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
OC1C2C(NC(C1)CC2)=O
Name
Quantity
55 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was then stirred with MgSO4
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was refluxed under N2 for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
quenched with 2 ml of water
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C12NCC(C(C1)O)CC2
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 139.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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